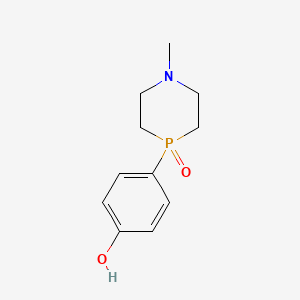
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is a chemical compound with a unique structure that includes a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1,4-azaphosphorine derivatives with phenol under controlled conditions. One common method involves the use of hexahydro-4-methyl-1-(phenylmethyl)-1,4-azaphosphorine, which is oxidized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to its original state.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit histone deacetylase, which is involved in gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares a similar phenol group but has an imidazole moiety instead of the azaphosphinan structure.
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid: Contains a similar azaphosphinan structure but with a propanoic acid group.
Uniqueness
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is unique due to its specific combination of a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H16NO2P |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
4-(1-methyl-4-oxo-1,4λ5-azaphosphinan-4-yl)phenol |
InChI |
InChI=1S/C11H16NO2P/c1-12-6-8-15(14,9-7-12)11-4-2-10(13)3-5-11/h2-5,13H,6-9H2,1H3 |
Clé InChI |
NUPSBXGEYKMOEX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCP(=O)(CC1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














